molecular formula C7H8N2O B13839042 1,3-Bis(ethenyl)imidazol-2-one

1,3-Bis(ethenyl)imidazol-2-one

Cat. No.: B13839042
M. Wt: 136.15 g/mol
InChI Key: LUJRIRBQVSBUCP-UHFFFAOYSA-N
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Description

1,3-Bis(ethenyl)imidazol-2-one (CAS: 13811-50-2), also known as 1,3-divinyl-2-imidazolidinone or N,N′-divinylethyleneurea, is a heterocyclic compound with the molecular formula C₇H₁₀N₂O and a molecular weight of 138.17 g/mol . The compound features two ethenyl (vinyl) groups attached to the nitrogen atoms of an imidazolidinone core. Its structure enables reactivity at the vinyl groups, making it a candidate for polymerization or cross-linking applications.

Properties

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

1,3-bis(ethenyl)imidazol-2-one

InChI

InChI=1S/C7H8N2O/c1-3-8-5-6-9(4-2)7(8)10/h3-6H,1-2H2

InChI Key

LUJRIRBQVSBUCP-UHFFFAOYSA-N

Canonical SMILES

C=CN1C=CN(C1=O)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(ethenyl)imidazol-2-one can be achieved through several methods. One common approach involves the condensation of acyloins with monosubstituted ureas. This reaction typically proceeds in solvents such as acetic acid, ethylene glycol, or toluene, and can be catalyzed by acids like trifluoroacetic acid . Another method involves the intramolecular cyclization of ureidoacetals, ureido-1,3-oxazinanes, and ureidoketones .

Industrial Production Methods

Industrial production of this compound often employs large-scale condensation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(ethenyl)imidazol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include imidazolone derivatives, imidazolidine derivatives, and various substituted imidazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,3-Bis(ethenyl)imidazol-2-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Bis(ethenyl)imidazol-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signaling pathways involved in various biological processes .

Comparison with Similar Compounds

Substituent Variations and Molecular Features

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound Ethenyl (C₂H₃) C₇H₁₀N₂O 138.17 Reactive vinyl groups; hydrophobic
1,3-Bis(chloromethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one Chloromethyl (Cl-CH₂) C₉H₈Cl₂N₂O 231.08 Aromatic benzimidazolone core; selective host-guest binding in water
1,3-Bis(2-methylprop-2-enoyl)-1H-benzimidazol-2(3H)-one Acryloyl (C₃H₃O₂) C₁₃H₁₂N₂O₅ 276.25 Benzimidazole-acryloyl hybrid; potential cross-linker
1,3-Bis(3-chloropropyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one 3-Chloropropyl (Cl-C₃H₆) C₁₃H₁₆Cl₂N₂O 287.18 Chlorinated alkyl chains; pharmaceutical intermediate
1,3-Bis(2-hydroxyethyl)-2-imidazolidinone 2-Hydroxyethyl (HO-C₂H₄) C₇H₁₄N₂O₃ 174.20 Hydrophilic hydroxyl groups; hydrogen bonding capability

Physical and Electronic Properties

  • Hydrophobicity : The ethenyl substituents in this compound render it less polar than hydroxyethyl or chloromethyl analogs, affecting solubility (e.g., poor water solubility) .
  • Aromaticity: Benzimidazolone derivatives (e.g., 1,3-Bis(chloromethyl)-) exhibit extended π-conjugation, enhancing stability and electronic interactions compared to non-aromatic imidazolidinones .
  • Thermal Stability : Chlorinated analogs (e.g., 1,3-Bis(3-chloropropyl)-) may exhibit higher thermal stability due to strong C-Cl bonds, whereas vinyl groups in the target compound could reduce stability under oxidative conditions .

Research Findings and Industrial Relevance

  • This compound: Limited direct studies, but analogs suggest utility in materials science. No reported pharmaceutical use, unlike chlorinated or hydroxyethyl derivatives .
  • Pharmaceutical Intermediates : Chloropropyl and benzimidazolone derivatives dominate in drug synthesis (e.g., domperidone impurities) .
  • Supramolecular Chemistry : Chloromethyl-benzimidazolones are prioritized for macrocycle design due to precise functionalization capabilities .

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